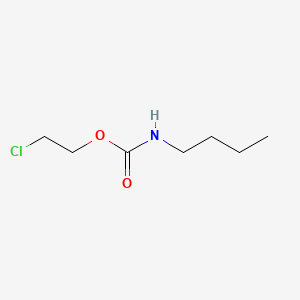
Carbamic acid, butyl-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, butyl-, 2-chloroethyl ester is an organic compound with the molecular formula C7H14ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group and the hydrogen atom of the amino group is replaced by a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, 2-chloroethyl ester can be synthesized through the reaction of butyl carbamate with 2-chloroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, butyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding butyl carbamate and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, using hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Hydrolysis: Butyl carbamate and 2-chloroethanol.
Substitution: Various derivatives depending on the nucleophile used, such as butyl carbamate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, butyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive ester group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of carbamic acid, butyl-, 2-chloroethyl ester involves the reactivity of its ester and chloroethyl groups. The ester group can undergo hydrolysis, releasing butyl carbamate and 2-chloroethanol. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. These reactions can modify molecular targets, such as proteins or nucleic acids, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar structure but lacks the butyl group.
Carbamic acid, butyl ester: Similar structure but lacks the 2-chloroethyl group.
Carbamic acid, ethyl-, 2-chloroethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Carbamic acid, butyl-, 2-chloroethyl ester is unique due to the presence of both the butyl and 2-chloroethyl groups. This combination of functional groups provides distinct reactivity and applications compared to its similar compounds. The butyl group contributes to the compound’s hydrophobicity, while the 2-chloroethyl group offers a site for nucleophilic substitution, making it versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
60452-11-1 |
|---|---|
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-chloroethyl N-butylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
SOQHALWRTQBICZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
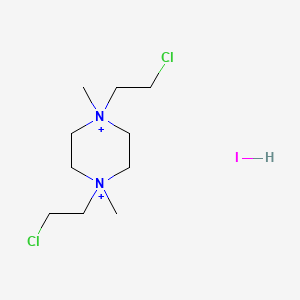
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
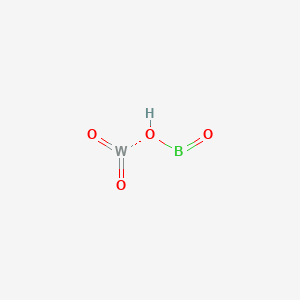
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
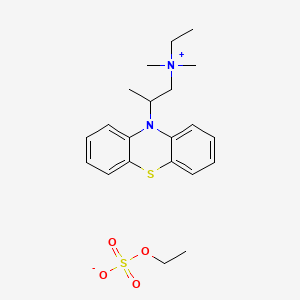
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
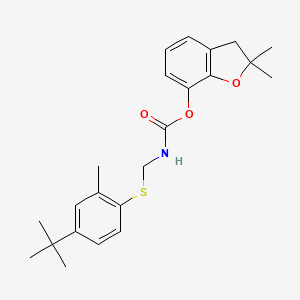
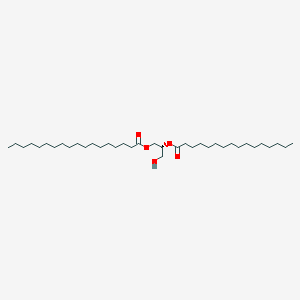
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
